molecular formula C15H10Cl2N4O2 B5190661 N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide

N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B5190661
M. Wt: 349.2 g/mol
InChI Key: JICBMHLVZOZFDJ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a pyridinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the pyridinyl group: The oxadiazole intermediate is then reacted with a pyridine derivative under suitable conditions to introduce the pyridinyl group.

    Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation products: Oxides of the original compound.

    Reduction products: Amines or alcohols derived from the reduction of the oxadiazole or pyridinyl groups.

    Substitution products: Compounds with substituted functional groups on the dichlorophenyl ring.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)propionamide: Contains a propionamide group.

Uniqueness

N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the oxadiazole and pyridinyl groups contribute to its potential as a versatile scaffold in drug design and materials science.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2/c16-9-5-10(17)7-11(6-9)19-14(22)8-13-20-15(23-21-13)12-3-1-2-4-18-12/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICBMHLVZOZFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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